2,4-Thiazolidinedicarboxylic acid, 2-methyl-
Overview
Description
2,4-Thiazolidinedicarboxylic acid, 2-methyl- is a heterocyclic compound with the molecular formula C₆H₉NO₄S. It is a derivative of thiazolidine and is characterized by the presence of a thiazolidine ring substituted with carboxylic acid groups at positions 2 and 4, and a methyl group at position 2. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
The synthesis of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves the condensation of cysteine with ethyl pyruvate, followed by acetylation. The reaction conditions typically include the use of acetyl chloride and an organic amine for the acetylation step, which can lead to the formation of different stereoisomers depending on the specific conditions used . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,4-Thiazolidinedicarboxylic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with various reagents to form esters or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Thiazolidinedicarboxylic acid, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound has been studied for its potential role in modulating biological pathways, particularly those involving cysteine metabolism.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-thiazolidinedicarboxylic acid, 2-methyl- involves its interaction with biological molecules, particularly those involved in cysteine metabolism. It can inhibit the formation of dopa-chrome in melanocytes, thereby reducing melanin production. This effect is mediated through its degradation products, which interact with key enzymes and pathways involved in melanin biosynthesis .
Comparison with Similar Compounds
Similar compounds to 2,4-thiazolidinedicarboxylic acid, 2-methyl- include:
2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with similar structural features.
Cysteinylpyruvic acid: A related compound involved in cysteine metabolism.
2-Methylthiazolidine-2,4-dicarboxylic acid: A stereoisomer with different biological properties.
Compared to these compounds, 2,4-thiazolidinedicarboxylic acid, 2-methyl- is unique in its specific substitution pattern and its ability to modulate melanin production, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c1-6(5(10)11)7-3(2-12-6)4(8)9/h3,7H,2H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAKCGQZNBEITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937273 | |
Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16708-09-1 | |
Record name | 2-Methyl-2,4-thiazolidinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16708-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2,4-thiazolidine dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016708091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC108912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,3-thiazolidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2,4-THIAZOLIDINE DICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCF3F52B8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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